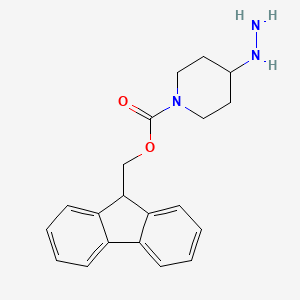
2-(2'-Chlorostyryl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2'-Chlorostyryl)benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a 2-chlorophenyl group through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2'-Chlorostyryl)benzothiazole typically involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzothiazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2'-Chlorostyryl)benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2'-Chlorostyryl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2'-Chlorostyryl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzothiazole
- 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzoxazole
- 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzimidazole
Uniqueness
2-(2'-Chlorostyryl)benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C15H10ClNS |
|---|---|
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H |
Clave InChI |
HTEKLEOBQXASPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-hydroxy-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B8768860.png)

![5-bromo-3-[(cyclopropylamino)sulfonyl]-1H-Indole-2-carboxamide](/img/structure/B8768880.png)




![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)

![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)
![2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8768940.png)
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
